molecular formula C12H10ClNO B15325187 4-(Chloromethyl)-2-phenoxypyridine

4-(Chloromethyl)-2-phenoxypyridine

Cat. No.: B15325187
M. Wt: 219.66 g/mol
InChI Key: OXGJRPFCJDFPJL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-phenoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position and a phenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-phenoxypyridine typically involves the chloromethylation of 2-phenoxypyridine. One common method is the reaction of 2-phenoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-phenoxypyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Chloromethyl)-2-phenoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-phenoxypyridine involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological or chemical properties. This reactivity makes it a valuable tool in synthetic chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-methoxypyridine: Similar structure but with a methoxy group instead of a phenoxy group.

    4-(Chloromethyl)-2-ethoxypyridine: Similar structure but with an ethoxy group instead of a phenoxy group.

    4-(Chloromethyl)-2-(trifluoromethoxy)pyridine: Similar structure but with a trifluoromethoxy group instead of a phenoxy group.

Uniqueness

4-(Chloromethyl)-2-phenoxypyridine is unique due to the presence of the phenoxy group, which imparts different electronic and steric properties compared to other similar compounds. This can influence its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

4-(chloromethyl)-2-phenoxypyridine

InChI

InChI=1S/C12H10ClNO/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

OXGJRPFCJDFPJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)CCl

Origin of Product

United States

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